molecular formula C24H22N2O3 B4948888 8-(3,4-dimethoxyphenyl)-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one

8-(3,4-dimethoxyphenyl)-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one

Cat. No.: B4948888
M. Wt: 386.4 g/mol
InChI Key: WFOVOHDIXRQVSY-UHFFFAOYSA-N
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Description

8-(3,4-Dimethoxyphenyl)-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one is a complex organic compound that belongs to the class of phenanthroline derivatives. Phenanthroline and its derivatives are known for their versatile applications in coordination chemistry due to their ability to form stable complexes with various metal ions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3,4-dimethoxyphenyl)-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one typically involves the condensation of 6-aminoquinoline with aromatic aldehydes and dimedone . The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the process may require heating to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

8-(3,4-Dimethoxyphenyl)-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-(3,4-Dimethoxyphenyl)-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(3,4-dimethoxyphenyl)-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one involves its ability to chelate metal ions. The nitrogen atoms in the phenanthroline ring system are preorganized to form stable complexes with metal ions, which can then participate in various catalytic and photophysical processes . This chelation ability is crucial for its applications in coordination chemistry and material science.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(3,4-Dimethoxyphenyl)-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one is unique due to its specific structure that combines the phenanthroline core with a dimethoxyphenyl group. This unique structure enhances its ability to form stable metal complexes and provides distinct photophysical properties, making it valuable in advanced material synthesis and coordination chemistry .

Properties

IUPAC Name

8-(3,4-dimethoxyphenyl)-8,10,11,12-tetrahydro-7H-benzo[a][4,7]phenanthrolin-9-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3/c1-28-20-11-8-14(13-21(20)29-2)24-23-16(5-3-7-19(23)27)22-15-6-4-12-25-17(15)9-10-18(22)26-24/h4,6,8-13,24,26H,3,5,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFOVOHDIXRQVSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C3=C(CCCC3=O)C4=C(N2)C=CC5=C4C=CC=N5)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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